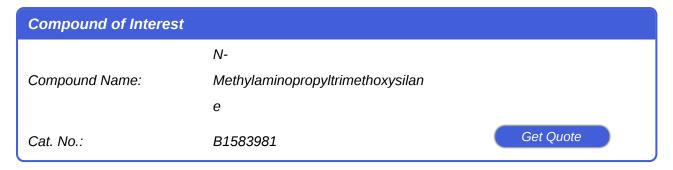


## An In-depth Technical Guide to N-Methylaminopropyltrimethoxysilane: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

**N-Methylaminopropyltrimethoxysilane** (N-MAPTMS) is a versatile organosilane compound widely utilized as a coupling agent and surface modifier in various scientific and industrial applications. Its bifunctional nature, featuring a reactive secondary amine and a hydrolyzable trimethoxysilyl group, allows it to form stable covalent bonds with both organic and inorganic materials. This technical guide provides a comprehensive overview of the chemical properties, structure, and key reaction mechanisms of N-MAPTMS, intended to support researchers and professionals in its application.

## **Chemical Structure and Properties**

**N-Methylaminopropyltrimethoxysilane** is characterized by a propyl chain linking a secondary amine (methylamino group) to a silicon atom, which is further bonded to three methoxy groups. This unique structure dictates its chemical reactivity and utility. The trimethoxysilyl group can undergo hydrolysis and condensation to form a stable siloxane network on inorganic substrates, while the secondary amine provides a reactive site for coupling with organic polymers or biomolecules.



### **Visualization of the Chemical Structure**

Caption: Chemical structure of N-Methylaminopropyltrimethoxysilane.

## **Physicochemical Properties**

The following table summarizes the key physicochemical properties of **N-Methylaminopropyltrimethoxysilane**.

Property	Value
Molecular Formula	C7H19NO3Si[1][2][3][4][5][6]
Molecular Weight	193.32 g/mol [1][2][3][4][5][6][7]
CAS Number	3069-25-8[1][4][6][7][8][9][10]
Appearance	Colorless to straw-colored liquid[3][4]
Boiling Point	106 °C at 30 mmHg[1][2][8][11]
Density	0.975 - 0.978 g/mL at 25 °C[1][2][8]
Refractive Index	1.4194 at 20 °C[2]
Purity	Typically ~97%[1][2][3][4]

## **Key Chemical Reactions**

The utility of **N-Methylaminopropyltrimethoxysilane** as a coupling agent is primarily due to two key chemical reactions: synthesis via amination and its subsequent hydrolysis and condensation.

## **Synthesis Pathway**

The most common industrial method for synthesizing **N-Methylaminopropyltrimethoxysilane** is through the direct amination of 3-Chloropropyltrimethoxysilane with methylamine.[1] In this nucleophilic substitution reaction, the methylamine displaces the chlorine atom on the propyl chain.



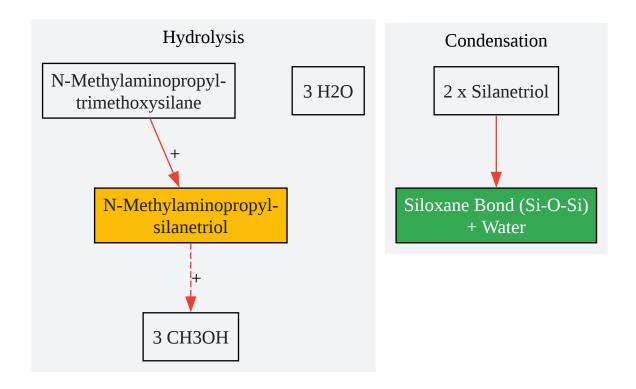


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Caption: Synthesis of N-Methylaminopropyltrimethoxysilane.

## **Hydrolysis and Condensation**

The functionality of **N-Methylaminopropyltrimethoxysilane** as a coupling agent relies on the hydrolysis of its methoxy groups to form reactive silanol (Si-OH) groups, followed by condensation to form stable siloxane (Si-O-Si) bonds. This process allows the molecule to covalently bond to inorganic substrates and to itself, forming a cross-linked network.



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Caption: Hydrolysis and condensation of N-Methylaminopropyltrimethoxysilane.

# Experimental Protocols Synthesis of N-Methylaminopropyltrimethoxysilane

#### Materials:

- 3-Chloropropyltrimethoxysilane
- Methylamine (aqueous or anhydrous)
- Reaction vessel with a stirrer, condenser, and dropping funnel
- · Heating mantle
- Distillation apparatus

#### Procedure:

- Charge the reaction vessel with methylamine.
- Slowly add 3-Chloropropyltrimethoxysilane to the methylamine solution via the dropping funnel while stirring. The reaction is exothermic and may require cooling to maintain a controlled temperature.
- After the addition is complete, heat the mixture to reflux and maintain for several hours to ensure the reaction goes to completion.
- Cool the reaction mixture. The product will be in a mixture with methylammonium chloride.
- Filter the mixture to remove the precipitated salt.
- Purify the filtrate by vacuum distillation to isolate **N-Methylaminopropyltrimethoxysilane**.

## **Spectroscopic Characterization**

Nuclear Magnetic Resonance (NMR) Spectroscopy



#### Sample Preparation:

- Dissolve approximately 10-20 mg of **N-Methylaminopropyltrimethoxysilane** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, C<sub>6</sub>D<sub>6</sub>) in a 5 mm NMR tube.
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

#### <sup>1</sup>H NMR Spectroscopy:

- Instrument: 400 MHz NMR Spectrometer
- Pulse Program: Standard single-pulse (zg30)
- Number of Scans: 16
- Spectral Width: 0-10 ppm
- Relaxation Delay: 1 s
- Expected Chemical Shifts (δ, ppm):
  - ~3.5 (s, 9H, -Si(OCH₃)₃)
  - ∘ ~2.4 (t, 2H, -CH<sub>2</sub>-N)
  - ~2.3 (s, 3H, -N-CH₃)
  - ~1.5 (m, 2H, -CH<sub>2</sub>-CH<sub>2</sub>-CH<sub>2</sub>-)
  - ~0.6 (t, 2H, Si-CH<sub>2</sub>-)

#### <sup>13</sup>C NMR Spectroscopy:

- Instrument: 100 MHz NMR Spectrometer
- Pulse Program: Proton-decoupled (zgpg30)
- Number of Scans: 1024



- Spectral Width: 0-70 ppm
- Relaxation Delay: 2 s
- Expected Chemical Shifts (δ, ppm):
  - ~50 (-Si(OCH₃)₃)
  - ∘ ~52 (-CH<sub>2</sub>-N)
  - ~36 (-N-CH₃)
  - ~20 (-CH<sub>2</sub>-CH<sub>2</sub>-CH<sub>2</sub>-)
  - ∘ ~7 (Si-CH<sub>2</sub>-)

#### <sup>29</sup>Si NMR Spectroscopy:

- Instrument: 80 MHz NMR Spectrometer
- Pulse Program: Inverse-gated proton-decoupled
- Number of Scans: 4096
- Spectral Width: -100 to 0 ppm
- Relaxation Delay: 10 s
- Expected Chemical Shift (δ, ppm):
  - ~ -40 to -50

Fourier-Transform Infrared (FTIR) Spectroscopy

#### Sample Preparation:

• A thin film of the liquid sample can be placed between two KBr or NaCl plates.



Alternatively, the analysis can be performed using an Attenuated Total Reflectance (ATR)
accessory.

#### Data Acquisition:

Spectrometer: FTIR Spectrometer

• Range: 4000-400 cm<sup>-1</sup>

• Resolution: 4 cm<sup>-1</sup>

Number of Scans: 32

Expected Characteristic Peaks (cm<sup>-1</sup>):

- ~2940, 2840 (C-H stretching)
- ~1080 (Si-O-C stretching)
- ~1190 (C-N stretching)
- ~820 (Si-C stretching)
- Absence of a strong broad peak around 3300-3500 indicates the absence of significant hydrolysis (O-H stretch).

## Conclusion

**N-Methylaminopropyltrimethoxysilane** is a valuable chemical tool for researchers and professionals in materials science and drug development. Its well-defined chemical structure and predictable reactivity, particularly its hydrolysis and condensation behavior, allow for the controlled functionalization of surfaces and the creation of robust organic-inorganic interfaces. The experimental protocols provided in this guide offer a starting point for the synthesis and characterization of this versatile compound, enabling its effective application in a wide range of research and development endeavors.



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